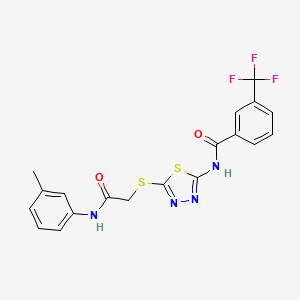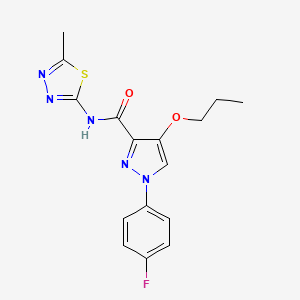
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Anticancer Activities
- Pyrazole-sulfonamide derivatives, related to the query compound, have been designed and synthesized to demonstrate significant antiproliferative activities against cancer cell lines, showing cell-selective effects and broad-spectrum antitumor activity. These compounds were particularly effective against rat brain tumor cells (C6), with some showing activity comparable to commonly used anticancer drugs such as 5-fluorouracil and cisplatin (Mert et al., 2014).
- Another study explored the antioxidant and anticancer potential of triazolo-thiadiazoles, revealing a dose-dependent cytotoxic effect on hepatocellular carcinoma (HepG2) cells. The research highlighted the compound's ability to induce apoptosis, confirmed by flow cytometric studies and chromatin condensation studies (Sunil et al., 2010).
Antimicrobial Activities
- Novel 1,5-diaryl pyrazole derivatives have demonstrated good to moderate antimicrobial activities against a range of bacteria and fungi, showcasing the compound's potential as a base for developing new antimicrobial agents (Ragavan et al., 2010).
Carbonic Anhydrase Inhibitory Activities
- The synthesis of metal complexes involving pyrazole-carboxamide derivatives, which possess strong carbonic anhydrase (CA) inhibitory properties, has been reported. These complexes have shown powerful inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their potential for treating conditions related to aberrant CA activity (Büyükkıdan et al., 2013).
Synthesis and Structural Characterization
- The synthesis and structural characterization of pyrazole derivatives, including analysis of crystal structures, provide foundational knowledge for the development of novel compounds with potential therapeutic applications. These studies offer insights into the molecular interactions and stability of such compounds (Jasinski et al., 2012).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-3-8-24-13-9-22(12-6-4-11(17)5-7-12)21-14(13)15(23)18-16-20-19-10(2)25-16/h4-7,9H,3,8H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYCMYFWUQOJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=NN=C(S2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)
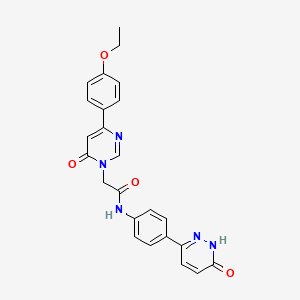
![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)
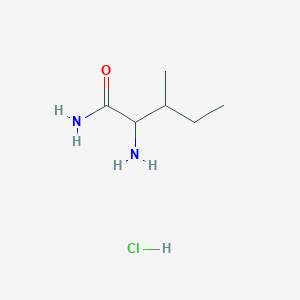
![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)
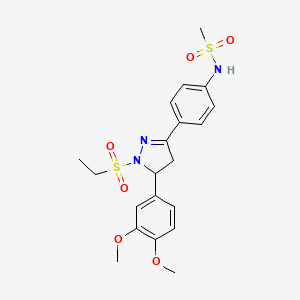
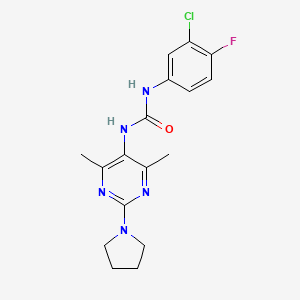
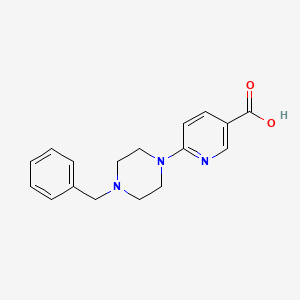
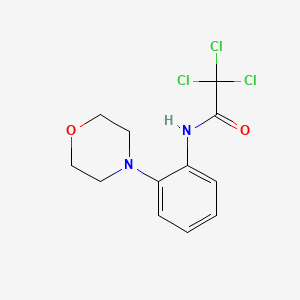
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)
